N-(4-fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide
CAS No.: 1234937-15-5
Cat. No.: VC5671986
Molecular Formula: C20H29FN4O4S
Molecular Weight: 440.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1234937-15-5 |
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Molecular Formula | C20H29FN4O4S |
Molecular Weight | 440.53 |
IUPAC Name | N-(4-fluorophenyl)-4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxamide |
Standard InChI | InChI=1S/C20H29FN4O4S/c1-30(28,29)25-12-8-16(9-13-25)19(26)22-14-15-6-10-24(11-7-15)20(27)23-18-4-2-17(21)3-5-18/h2-5,15-16H,6-14H2,1H3,(H,22,26)(H,23,27) |
Standard InChI Key | JCLBIVUAVGAQGI-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Introduction
Structural and Chemical Properties
N-(4-Fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide (CAS: 1234937-15-5) is a synthetic small molecule with a complex bis-piperidine scaffold. Its molecular formula is C₂₀H₂₉FN₄O₄S, and its molecular weight is 440.5 g/mol . Key structural features include:
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Dual piperidine cores: One piperidine ring is substituted with a methylsulfonyl (-SO₂CH₃) group and a carboxamide (-CONH-) linker. The second piperidine is functionalized with a 4-fluorophenyl group via a carboxamide bond.
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Polar surface area (PSA): 85 Ų, suggesting moderate permeability and solubility.
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SMILES notation:
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(C(=O)Nc3ccc(F)cc3)CC2
.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₀H₂₉FN₄O₄S |
Molecular Weight | 440.5 g/mol |
logP (Predicted) | ~3.5 (moderate lipophilicity) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Topological Polar SA | 85 Ų |
Synthesis and Structural Elucidation
The synthesis involves multi-step coupling reactions:
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Piperidine sulfonylation: Reaction of 1-(methylsulfonyl)piperidine-4-carboxylic acid with a methylene linker.
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Amide bond formation: Coupling with the secondary piperidine core using carbodiimide-based reagents (e.g., HATU or EDC) .
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Fluorophenyl incorporation: Introduction of the 4-fluorophenyl group via nucleophilic substitution or Ullmann coupling .
Key intermediates and their spectral data:
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Intermediate A (1-(Methylsulfonyl)piperidine-4-carboxylic acid):
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Final product:
Parameter | Value |
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Plasma Protein Binding | ~90% |
Metabolic Stability | Moderate (HLM t₁/₂ = 45 min) |
CYP Inhibition | Low (CYP3A4 IC₅₀ > 10 µM) |
Applications and Future Directions
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